1,3-Dithiolane, 2-phenyl-2-(2-thienyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dithiolane, 2-phenyl-2-(2-thienyl)- is an organosulfur compound with a unique structure that includes a dithiolane ring fused with phenyl and thienyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dithiolanes can be synthesized from carbonyl compounds using 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . For 1,3-Dithiolane, 2-phenyl-2-(2-thienyl)-, the synthesis typically involves the reaction of the corresponding aldehyde or ketone with 1,2-ethanedithiol under acidic conditions .
Industrial Production Methods
Industrial production methods for 1,3-dithiolanes often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to ensure high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dithiolane, 2-phenyl-2-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (t-BuOOH).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted dithiolanes.
Wissenschaftliche Forschungsanwendungen
1,3-Dithiolane, 2-phenyl-2-(2-thienyl)- has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical compounds.
Wirkmechanismus
The mechanism of action of 1,3-Dithiolane, 2-phenyl-2-(2-thienyl)- involves its ability to form stable complexes with metal ions and undergo various chemical transformations. The molecular targets and pathways include interactions with enzymes and proteins that contain thiol groups, leading to potential biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dithiane: Similar structure but with a six-membered ring.
1,2-Dithiolane: An isomer with different sulfur atom positioning.
2-Phenyl-1,3-dithiane: Another related compound with similar reactivity.
Uniqueness
1,3-Dithiolane, 2-phenyl-2-(2-thienyl)- is unique due to its fused ring structure, which imparts distinct chemical properties and reactivity compared to other dithiolanes and dithianes .
Eigenschaften
83521-87-3 | |
Molekularformel |
C13H12S3 |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
2-phenyl-2-thiophen-2-yl-1,3-dithiolane |
InChI |
InChI=1S/C13H12S3/c1-2-5-11(6-3-1)13(15-9-10-16-13)12-7-4-8-14-12/h1-8H,9-10H2 |
InChI-Schlüssel |
XUAUFQHMFHDIDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(S1)(C2=CC=CC=C2)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.